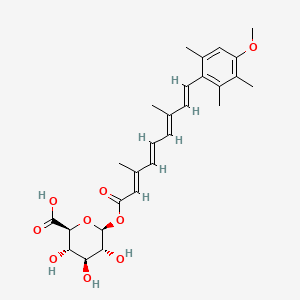

Acitretin O-beta-D-glucuronide

説明

Overview of Retinoid Biological Significance and Metabolic Transformation

Retinoids, a class of compounds derived from vitamin A, are essential for numerous physiological processes. wikipedia.orgamegroups.org They play critical roles in vision, immune function, embryonic development, and the regulation of cell proliferation, differentiation, and apoptosis. amegroups.orgnih.govnews-medical.net The biological activity of retinoids is mediated through their interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which modulate the transcription of target genes. nih.govnih.gov

The metabolic transformation of retinoids is a complex process required to maintain homeostasis and generate biologically active forms. bioscientifica.comnih.gov This involves a series of enzymatic reactions, including oxidation and conjugation. bioscientifica.comnih.gov The initial steps often involve the conversion of retinol (vitamin A) to retinaldehyde and then irreversibly to retinoic acid, the primary active form. bioscientifica.comnih.govmpg.de Further metabolism, including hydroxylation by cytochrome P450 enzymes (CYPs), prepares these compounds for elimination. bioscientifica.comnih.gov

The Role of Glucuronidation in Xenobiotic and Endobiotic Metabolism

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of substances, including drugs (xenobiotics) and endogenous compounds (endobiotics) like bilirubin and steroid hormones. jove.comuef.fiwikipedia.org This process involves the enzymatic transfer of a glucuronic acid moiety from the activated coenzyme UDP-glucuronic acid (UDPGA) to a substrate. jove.comuef.fi The reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). jove.comkanazawa-u.ac.jp

The addition of the highly polar glucuronic acid group significantly increases the water solubility of the substrate, facilitating its excretion from the body, primarily through urine and bile. jove.comwikipedia.org While typically a detoxification process, some glucuronide conjugates can be biologically active. nih.gov Glucuronidation occurs predominantly in the liver but also takes place in other tissues, including the intestine, kidneys, and brain. wikipedia.orgnih.gov

Specific Context of Acitretin Metabolism within the Retinoid Family

Acitretin is a synthetic, second-generation retinoid and is the active metabolite of etretinate. wikipedia.orgijdvl.com Its metabolism is characterized by isomerization and conjugation. A primary metabolic pathway for acitretin involves its conversion to a 13-cis isomer, known as isoacitretin or cis-acitretin. nih.goviranjd.irdrugs.com Both acitretin and its isomer undergo further metabolism, including conjugation with glucuronic acid to form glucuronides. drugs.comdrugbank.com

The formation of Acitretin O-beta-D-glucuronide is a key step in the elimination of acitretin. This glucuronide, along with other metabolites, is excreted in both urine and feces. nih.govdrugs.com The complex of microsomal UGTs in the liver is responsible for catalyzing the formation of β-glucuronides from various retinoids, including acitretin. iarc.fr Studies have identified that several UGT isoforms, such as UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9, are involved in the glucuronidation of retinoids. Specifically, UGT2B7 has been shown to be the sole human UGT capable of glucuronidating all-trans-retinoic acid and its oxidized derivatives. nih.gov The formation of this compound represents the conjugation of glucuronic acid to the parent acitretin molecule.

It is important to note that concurrent alcohol consumption during acitretin therapy can lead to the re-esterification of acitretin back to etretinate, a highly lipophilic compound with a much longer elimination half-life. wikipedia.orgiranjd.ir

Compound Information

| Compound Name | Synonyms | Molecular Formula | Molar Mass ( g/mol ) |

| Acitretin | (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | C21H26O3 | 326.436 |

| This compound | 1-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate β-D-Glucopyranuronic Acid | C27H34O9 | 502.55 |

| 13-cis Acitretin | Isoacitretin; cis-acitretin | C21H26O3 | 326.436 |

| 13-cis this compound | Isoacitretin Glucuronide | C27H34O9 | 502.22 |

| Etretinate | Not Applicable | C23H30O3 | 354.5 |

Data sourced from multiple references. wikipedia.orgscbt.comlgcstandards.com

Research Findings on Acitretin Metabolism

| Finding | Description | Reference |

| Primary Metabolic Pathways | Acitretin is metabolized primarily through isomerization to 13-cis-acitretin and subsequent conjugation to form glucuronides. nih.govdrugs.com | nih.govdrugs.com |

| Elimination | Metabolites of acitretin, including glucuronide conjugates, are excreted through both urine (16-53%) and feces (34-54%). nih.govdrugs.com | nih.govdrugs.com |

| Enzymatic Involvement | UDP-glucuronosyltransferases (UGTs) in the liver catalyze the formation of retinoid glucuronides. iarc.fr Several UGT isoforms are involved in retinoid metabolism. | iarc.fr |

| Half-life | The elimination half-life of acitretin is approximately 49 hours, while its 13-cis metabolite has a half-life of about 63 hours. nih.govdrugs.com | nih.govdrugs.com |

| Interaction with Alcohol | Concomitant use of alcohol can lead to the metabolic conversion of acitretin to etretinate, which has a significantly longer half-life. wikipedia.orgiranjd.ir | wikipedia.orgiranjd.ir |

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O9/c1-14(10-11-19-16(3)13-20(34-6)18(5)17(19)4)8-7-9-15(2)12-21(28)35-27-24(31)22(29)23(30)25(36-27)26(32)33/h7-13,22-25,27,29-31H,1-6H3,(H,32,33)/b9-7+,11-10+,14-8+,15-12+/t22-,23-,24+,25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZDSEGJHOGTFE-QOKVZKDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746963 | |

| Record name | 1-O-[(2E,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99792-36-6 | |

| Record name | 1-O-[(2E,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Formation of Acitretin O-beta-d-glucuronide

Precursor Compound (Acitretin) Metabolism and Isomerization Pathways

Acitretin, the precursor to Acitretin O-beta-D-glucuronide, undergoes extensive metabolism in the liver. A key initial step is its isomerization to 13-cis-acitretin, also known as isoacitretin. drugs.comwikidoc.orgmedicines.org.uk This conversion is a simple isomerization process and is not dependent on the dosage or whether the drug is taken with food. wikidoc.org Both acitretin and its isomer, 13-cis-acitretin, are then further metabolized through processes like chain shortening and conjugation to form various metabolites, including glucuronides. drugs.comwikidoc.org

Another notable metabolic pathway for acitretin, particularly in the presence of alcohol, is its conversion to etretinate. drugs.commedicines.org.ukkaya.in Etretinate is a highly lipophilic compound with a significantly longer half-life than acitretin. medicines.org.ukkaya.in

Enzymatic Catalysis by UDP-Glucuronosyltransferases (UGTs)

The conjugation of acitretin and its isomers with glucuronic acid is a phase II metabolic reaction catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). iarc.frvulcanchem.comepa.gov This process, called glucuronidation, involves the transfer of a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the substrate. epa.govresearchgate.net This reaction increases the water solubility of the compound, facilitating its elimination from the body. researchgate.net

Several UGT isoforms are involved in the glucuronidation of retinoids. Studies on similar retinoids like 13-cis-retinoic acid have identified UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9 as major isoforms responsible for their glucuronidation. nih.gov Research specifically on acitretin has shown its potential to inhibit certain UGT isoforms, particularly UGT1A9. vulcanchem.comresearchgate.net One study demonstrated that acitretin inhibited UGT1A9-mediated glucuronidation with a competitive inhibition mechanism. researchgate.net

The following table summarizes the inhibitory effects of acitretin on various UGT isoforms from one study: vulcanchem.com

| UGT Isoform | Inhibition Percentage |

| UGT1A1 | 17.1% |

| UGT1A6 | 21.6% |

| UGT1A9 | 63.1% |

| UGT2B7 | -10.1% |

Data from a study examining acitretin's inhibitory effects. vulcanchem.com

While direct studies comprehensively identifying all UGT isoforms that metabolize acitretin are limited, the data on related retinoids and acitretin's inhibitory profile suggest the involvement of multiple UGT1A family members. nih.govamegroups.org

Glucuronidation is a bi-substrate reaction that requires both the aglycone substrate (in this case, a metabolite of acitretin) and the cofactor UDPGA. researchgate.net The UGT enzyme facilitates the transfer of the glucuronic acid from UDPGA to a nucleophilic functional group on the substrate, forming a glucuronide conjugate. xenotech.com For acitretin, this conjugation occurs at the carboxylic acid group, resulting in an O-glucuronide. vulcanchem.comvulcanchem.com The reaction generally follows a compulsory-order ternary mechanism. researchgate.net

The primary cofactor for the glucuronidation reaction is uridine-5'-diphospho-α-D-glucuronic acid (UDPGA). xenotech.comnih.gov The synthesis of UDPGA itself is dependent on the enzyme UDP-glucose dehydrogenase. xenotech.com While UDPGA is the main cofactor, alternative cofactors such as UDP-glucose, UDP-xylose, and UDP-galactose can sometimes be utilized by UGT enzymes. xenotech.com The presence of magnesium chloride (MgCl2) can also be important in in vitro assays to sequester UDP, a co-product of the reaction that can act as a competitive inhibitor for UDPGA binding. xenotech.com

Mechanistic Aspects of the Glucuronidation Reaction

Stereochemical Influences on Conjugate Formation Rates

The stereochemistry of the precursor molecule can influence the rate of glucuronide formation. Acitretin exists as the all-trans isomer, while its primary metabolite is the 13-cis isomer (isoacitretin). wikidoc.orgmedicines.org.uk Both of these isomers undergo glucuronidation. iarc.fr While specific kinetic data on the differential rates of glucuronidation for acitretin and 13-cis-acitretin are not extensively detailed in the available literature, studies on other retinoids have shown that different isomers can be metabolized at different rates by various UGT isoforms. nih.gov The planar all-trans configuration of the acitretin side-chain is considered optimal for its biological activity, and it is plausible that this stereochemistry also influences its interaction with metabolizing enzymes. iarc.fr

In Vitro Model Systems for Studying Biosynthesis

Various in vitro models are utilized to study the biosynthesis of this compound and the metabolism of its precursor, acitretin. These include:

Recombinant Human UGT Isoforms: Expressing individual UGT isoforms in cell lines allows for the precise identification of the specific enzymes responsible for metabolizing a compound and for characterizing their kinetic parameters. nih.govtandfonline.com

Isolated Perfused Rat Liver: This model allows for the study of the first-pass metabolism of a drug in a whole organ system, providing insights into metabolic pathways like oxidation, chain shortening, and glucuronidation. iarc.frselleckchem.com

Cultured Human Cells: Cell lines such as human sebocytes and neuronal SH-SY5Y cells have been used to investigate the effects and metabolism of acitretin at a cellular level. nih.govnih.gov For instance, cultured human sebocytes have been used to assess the impact of acitretin on lipid synthesis. nih.gov

Hepatic Microsomal Preparations

Studies utilizing hepatic microsomal preparations have been instrumental in elucidating the formation of this compound. Microsomes, which are vesicles of endoplasmic reticulum fragments, contain the UGT enzymes responsible for the glucuronidation process.

Research using rat liver microsomes has demonstrated that this subcellular fraction effectively catalyzes the formation of β-glucuronides from various retinoids, including acitretin. iarc.fr A pivotal study by Genchi et al. (1996) confirmed that the complex of microsomal UGTs in the rat liver is responsible for this conjugation. iarc.fr Further investigations with isolated perfused rat liver models have corroborated these findings, showing that glucuronidation is the principal metabolic route for isoacitretin, the precursor to the glucuronide metabolite. iarc.fr

The efficiency of this enzymatic process in microsomes can be influenced by other cellular components. For instance, cellular retinoic acid-binding protein type I (CRABP-I) has been shown to markedly inhibit the formation of retinoyl β-glucuronide, a structurally related metabolite. researchgate.net In the presence of CRABP-I, both the maximum reaction velocity (Vmax) and the Michaelis constant (Km) of the glucuronidation reaction were reduced in rat liver microsomes, indicating a decrease in both the catalytic rate and the enzyme's affinity for the substrate. researchgate.net

Methodologically, in vitro glucuronidation assays using human liver microsomes (HLMs) often require treatment with pore-forming agents like the peptide alamethicin. nih.gov This is because the active site of UGTs is located within the lumen of the endoplasmic reticulum, and disrupting the microsomal membrane barrier allows the cofactor, UDP-glucuronic acid (UDPGA), to access the enzyme, thereby maximizing catalytic activity. nih.gov

Table 1: Research Findings from Hepatic Microsomal Studies

| Preparation | Key Finding | Reference |

|---|---|---|

| Rat Liver Microsomes | Catalyzes the formation of β-glucuronides from acitretin and other retinoids. | iarc.fr |

| Isolated Perfused Rat Liver | Glucuronidation is the major metabolic pathway for isoacitretin. | iarc.fr |

| Rat Liver Microsomes | Cellular retinoic acid-binding protein type I (CRABP-I) inhibits retinoyl β-glucuronide formation by reducing Vmax and Km. | researchgate.net |

Isolated Enzyme Systems

To identify the specific enzymes responsible for the glucuronidation of acitretin, researchers have employed isolated enzyme systems, particularly recombinant human UGT enzymes expressed in cell lines. researchgate.netnih.gov This approach allows for the characterization of individual enzyme contributions to the metabolic pathway.

While other UGT isoforms, such as UGT1A3 and UGT1A7, have shown some activity toward related retinoids, their affinity (as indicated by higher Km values) is lower than that of UGT1A9. altex.org Therefore, at therapeutic concentrations of acitretin, UGT1A9 is considered the most clinically relevant enzyme for its glucuronidation. altex.org The use of recombinant UGTs has been crucial in pinpointing the specific isoforms involved, a technique widely applied in drug metabolism studies to understand potential drug-drug interactions and metabolic pathways. nih.gov

Table 2: Key UGT Isoforms and Kinetic Data

| Enzyme/System | Substrate/Inhibitor | Key Finding/Parameter | Reference |

|---|---|---|---|

| UGT1A9 | Acitretin (as inhibitor) | Potently inhibits UGT1A9-mediated glucuronidation of propofol. | researchgate.net |

| UGT1A9 | Acitretin (as inhibitor) | Inhibition constant (Ki) of approximately 3.2 - 3.5 µM. | researchgate.netvulcanchem.com |

Analytical Methodologies for Characterization and Quantification of Acitretin O-beta-d-glucuronide

Advanced Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating Acitretin O-beta-D-glucuronide from its parent compound, other metabolites, and endogenous components in biological matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of acitretin and its metabolites. vulcanchem.comkarger.com Method development focuses on achieving efficient separation and resolution from related compounds. While specific HPLC methods exclusively for this compound are not extensively detailed in readily available literature, methods developed for acitretin and its isomer, 13-cis-acitretin, provide a foundation. nih.goviarc.fr

A common approach involves reversed-phase HPLC (RP-HPLC) with a C18 column. nih.govnih.gov The mobile phase composition is critical for achieving optimal separation. For instance, a mobile phase containing 0.3% (v/v) glacial acetic acid with acetonitrile (ACN) and isopropyl alcohol (IPA) in an isocratic ratio of 70:30 has been successfully used for acitretin and its degradation products. nih.gov Another method for acitretin utilized a mixture of acetic acid buffer (pH 4), methanol, and tetrahydrofuran (12:85:3 v/v/v). neliti.com The flow rate is typically maintained around 1.0 mL/min, and detection is often performed using a UV detector at a wavelength of approximately 350 nm or 360 nm, which corresponds to the absorption maximum of the retinoid chromophore. nih.govnih.govneliti.com

Method validation according to International Conference on Harmonisation (ICH) guidelines is crucial and includes assessing specificity, linearity, accuracy, precision, and robustness. neliti.com For acitretin, linearity has been established in concentration ranges such as 50–150 μg/mL and 30-180 µg/mL with high correlation coefficients (r² > 0.999). nih.govneliti.com

Table 1: Example HPLC Method Parameters for Acitretin Analysis

| Parameter | Condition | Reference |

| Column | Thermo beta-basic C18 (100 mm×4.6 mm, 5 μm) | nih.gov |

| Mobile Phase | 0.3% (v/v) glacial acetic acid with ACN and IPA (70:30) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 360 nm | nih.gov |

| Linearity Range | 50–150 μg/mL | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and selectivity for the detection and quantification of this compound, especially in complex biological matrices like plasma. vulcanchem.comresearchgate.net This technique combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. vulcanchem.com

LC-MS methods have been developed for the quantitative analysis of acitretin and its metabolites in human plasma. nih.goviarc.fr A microbore liquid chromatography-negative chemical ionization mass spectrometry method has demonstrated a detection limit of 1 ng/mL for acitretin and its 13-cis metabolite. iarc.fr For the analysis of all-trans retinoic acid, a structurally related compound, acitretin has been used as an internal standard in an LC-MS/MS method. researchgate.net

The development of a reliable and specific LC-MS method for acitretin has been reported, which is crucial for determining its concentration in cellular and plasma samples. researchgate.net The use of a deuterated internal standard, such as 13-cis Acitretin-d3 O-β-D-Glucuronide, is advantageous in pharmacokinetic studies as it allows for precise quantification and differentiation from endogenous metabolites. vulcanchem.com

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed structural information about molecules like this compound. vulcanchem.com Both proton (¹H) and carbon-13 (¹³C) NMR are valuable for characterizing cis-trans isomers and confirming the structure of retinoids. pageplace.de For isotopically labeled compounds like 13-cis Acitretin-d3 O-β-D-Glucuronide, NMR can confirm the incorporation of deuterium. vulcanchem.com The chemical shifts and coupling constants observed in the NMR spectrum provide unequivocal evidence for the connectivity of atoms and the stereochemistry of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Concentration Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for the purity and concentration assessment of retinoids, including this compound. The extensive system of conjugated double bonds in the retinoid structure gives rise to strong UV absorption. pageplace.de As mentioned in the HPLC section, the maximum absorbance for acitretin is typically observed around 350-360 nm. nih.govnih.govneliti.com This property is exploited for quantification in HPLC-UV systems and can also be used for a quick assessment of concentration using a standalone UV-Vis spectrophotometer, provided the sample is sufficiently pure.

Table 2: Spectroscopic Data for Retinoid Analysis

| Technique | Application | Key Finding | Reference |

| NMR Spectroscopy | Structural Confirmation | Provides detailed structural information and confirms isotopic labeling. | vulcanchem.com |

| UV-Vis Spectroscopy | Purity and Concentration | Strong absorbance around 350-360 nm due to conjugated system. | nih.govneliti.compageplace.de |

Sample Preparation and Matrix Effects in Biological Research Matrices

The accurate analysis of this compound in biological samples such as plasma, urine, and tissues is highly dependent on the sample preparation method. iarc.frpageplace.de The goal is to extract the analyte of interest while removing interfering substances that constitute the matrix.

Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For the analysis of acitretin and etretinate in plasma, a method involving mixing the sample with acetonitrile, followed by the addition of butanol:acetonitrile (1:1 v/v) and K₂HPO₄, has been used. nih.gov In another study, liquid-liquid extraction with methyl tert-butyl ether (MTBE) was employed to prepare plasma samples before LC-MS analysis. researchgate.net

Solid-phase extraction using C18 cartridges has been utilized to extract retinoyl β-glucuronides from rat urine, with acitretin β-glucuronide serving as an internal standard. pageplace.de

Matrix effects are a significant challenge in bioanalysis, particularly with LC-MS. These effects, caused by co-eluting endogenous components from the sample matrix, can lead to ion suppression or enhancement, thereby affecting the accuracy and precision of quantification. Careful development and validation of the sample preparation and chromatographic methods are essential to minimize matrix effects. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is a highly effective strategy to compensate for matrix effects.

In Vitro Investigations of Acitretin O-beta-d-glucuronide

Metabolic Stability and Hydrolysis of the Conjugate

The stability of Acitretin O-beta-D-glucuronide is a critical factor determining its fate in biological systems. As an acyl glucuronide, it is subject to both enzymatic and chemical degradation, which can reverse the metabolic process and release the active parent compound, acitretin. nih.gov

Beta-glucuronidase is a lysosomal hydrolase enzyme that plays a central role in the cleavage of the glycosidic bond in glucuronide conjugates. karger.comcovachem.comnih.gov This enzymatic hydrolysis is the primary mechanism for converting this compound back into its active, aglycone form (acitretin). covachem.commicroba.com

The process is significant in various tissues and can lead to the reactivation of the drug. microba.com For instance, beta-glucuronidase produced by gut microbiota can deconjugate biliary-excreted metabolites, allowing for reabsorption of the active drug into systemic circulation, a process known as enterohepatic circulation. microba.comresearchgate.net In vitro studies using the analogous compound, all-trans-retinoyl-β-glucuronide (RAG), have shown that it can be hydrolyzed to release the parent retinoic acid in cellular environments, suggesting a pro-drug-like function for the glucuronide metabolite. nih.govresearchgate.net While direct kinetic data for this compound is limited, the function of beta-glucuronidase is well-established as the key enzyme for its cleavage. sigmaaldrich.comkarger.com

The degradation of this compound is not solely dependent on enzymatic activity; several physicochemical factors can influence its stability. As an acyl glucuronide, it possesses inherent chemical reactivity. nih.gov

pH: The stability of acyl glucuronides is highly pH-dependent. Studies on acitretin itself show it is less stable in acidic conditions. nih.gov Acyl glucuronides can undergo hydrolysis at both acidic and alkaline pH. drugbank.com Furthermore, they are susceptible to intramolecular rearrangement (acyl migration) at physiological and alkaline pH, where the acyl group moves from the 1-O-β position to form 2-, 3-, and 4-O-acyl isomers. drugbank.comnih.gov This migration rate increases with higher pH. drugbank.com

Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including both hydrolysis and acyl migration. drugbank.commdpi.com

Enzyme Presence and Source: The rate of enzymatic hydrolysis depends on the concentration and source of beta-glucuronidase, with enzymes from different biological sources (e.g., bacterial, molluscan, bovine) exhibiting varying levels of activity. sigmaaldrich.comcovachem.com

The following table summarizes the key factors that affect the stability of the conjugate in an in vitro setting.

| Factor | Effect on this compound Stability | Mechanism | Citation |

| Beta-Glucuronidase | Decreases stability | Enzymatic hydrolysis of the glucuronide bond, releasing acitretin. | karger.com, covachem.com |

| pH | Decreases stability at acidic and alkaline pH | Promotes chemical hydrolysis. Increased pH also promotes acyl migration. | nih.gov, drugbank.com |

| Temperature | Decreases stability at elevated temperatures | Increases the rate of chemical hydrolysis and acyl migration. | drugbank.com, mdpi.com |

| Acyl Migration | Leads to isomeric forms | Intramolecular rearrangement common to acyl glucuronides. | nih.gov, drugbank.com |

Role of Beta-Glucuronidase in Conjugate Cleavage

Biological Activity Assessment in Cellular and Subcellular Systems

The biological activity of this compound is intimately linked to its structure and metabolic stability. Assessment in vitro helps to determine whether the conjugate is an active molecule itself or merely an inactive precursor to the parent drug.

The pharmacological effects of retinoids like acitretin are mediated primarily through their binding to and activation of two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). nih.govdrugbank.comamegroups.org Extensive research has established that a free terminal carboxylic acid group on the retinoid molecule is a critical structural requirement for binding to RARs. iarc.fr

In this compound, this essential carboxylic acid group is masked by the large, polar glucuronic acid moiety. hmdb.ca Consequently, the conjugate is unable to bind effectively to these nuclear receptors. nih.gov Studies on the analogous compound, retinoyl β-glucuronide (RAG), confirmed that it exhibits no significant binding affinity for either RARs or cellular retinoic acid-binding proteins (CRABP). nih.gov Therefore, this compound is considered biologically inactive at the receptor level and must be hydrolyzed back to acitretin to exert a receptor-mediated effect. nih.goviarc.fr

| Compound | Key Structural Feature | Receptor Binding Capacity (RARs/RXRs) | Citation |

| Acitretin | Free terminal carboxylic acid | Binds and activates receptors | iarc.fr, drugbank.com |

| This compound | Masked carboxylic acid (ester linkage to glucuronic acid) | No significant binding | nih.gov, iarc.fr |

Despite its inability to bind directly to retinoid receptors, this compound can influence cellular processes in vitro. This activity is attributed to its function as a pro-drug, where it is taken up by cells and slowly hydrolyzed to release active acitretin.

Studies on analogous retinoid glucuronides demonstrate their ability to modulate cell behavior. For example, retinoyl β-glucuronide (RAG) has been shown to inhibit proliferation and induce differentiation in human promyelocytic leukemia (HL-60) cells. researchgate.net In these assays, the potency of the glucuronide was found to be less than that of the parent retinoic acid, but it produced a significant biological effect. researchgate.net The study concluded that the glucuronide may act by being hydrolyzed to retinoic acid, which is then immediately utilized by the cell. researchgate.net

Similarly, in human keratinocyte (HaCaT) cell lines, treatment with RAG resulted in sustained intracellular levels of the glucuronide and the slow, continuous release of low levels of retinoic acid. nih.gov This indicates that the biological effects observed, such as inhibition of cell proliferation and modulation of keratin expression, are dependent on the intracellular conversion of the glucuronide back to its active form. nih.gov The active acitretin, once released, inhibits the proliferation of hyperproliferative cells, such as certain cancer cell lines, and normalizes keratinocyte differentiation. nih.govselleckchem.com

The table below presents conceptual findings based on studies of analogous retinoid glucuronides in non-clinical cell lines.

| Cell Line | Treatment | Observed Effect | Postulated Mechanism | Citation |

| HL-60 (Human Leukemia) | Retinoyl β-glucuronide (1 µM) | Inhibition of cell proliferation (55-75%); Induction of granulocytic differentiation. | Slow hydrolysis to retinoic acid, providing a sustained release of the active compound. | researchgate.net |

| HaCaT (Human Keratinocyte) | Retinoyl β-glucuronide | Inhibition of cell proliferation; Altered keratin expression. | Intracellular hydrolysis to retinoic acid; biological signal intensity is dependent on the resulting cellular concentration of the active parent retinoid. | nih.gov |

| SCL-1 (Skin Cancer) | Acitretin (Parent Compound) | Dose- and time-dependent inhibition of cell growth; Induction of apoptosis. | Direct receptor-mediated effects following release from the glucuronide conjugate. | selleckchem.com |

In Vivo Disposition and Metabolic Fate in Preclinical Models

Pharmacokinetic Characteristics in Animal Models

The pharmacokinetic profile of Acitretin O-beta-D-glucuronide has been investigated in various animal models, providing insights into its formation, distribution, and elimination.

Formation Kinetics and Plasma Concentration Profiles

Following the administration of acitretin, it undergoes metabolism to form this compound. In rats, this glucuronide conjugate is a major biliary metabolite. researchgate.netnih.gov The formation of glucuronides is a key detoxification pathway for retinoids. mdpi.com The process of glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), which are present in liver microsomes. mdpi.comiarc.fr

Studies in Sprague-Dawley rats have shown that after intravenous administration of acitretin, a significant portion is converted to its beta-glucuronide conjugate. researchgate.netnih.gov The plasma concentrations of the parent drug, acitretin, and its metabolites, including the glucuronide, are influenced by the route of administration and formulation. For instance, the use of cyclodextrin-based formulations has been shown to improve the bioavailability of acitretin in rats, which in turn affects the subsequent formation and plasma levels of its metabolites. researchgate.netnih.gov

Distribution to Research Tissues and Compartments

The distribution of this compound to various tissues is an important aspect of its pharmacokinetic profile. Due to its more polar nature compared to the parent compound, this compound is expected to have limited distribution into adipose tissue. This is in contrast to more lipophilic retinoids which tend to accumulate in fat.

In rats, studies have investigated the tissue distribution of acitretin and its metabolites. annualreviews.org While specific data on the tissue concentrations of this compound are limited, the general principle for glucuronide metabolites is that their increased water solubility restricts their ability to cross cell membranes and accumulate in lipophilic compartments. The placental transfer of retinoid glucuronides, including those of other retinoids like all-trans-retinoic acid, has been found to be low in several animal species, including mice, rats, hamsters, rabbits, and monkeys. annualreviews.orgresearchgate.net

Elimination Pathways: Biliary and Renal Excretion Routes

The elimination of this compound occurs primarily through biliary and renal routes. In Sprague-Dawley rats, a significant fraction of acitretin is excreted into the bile as its beta-glucuronide conjugate. researchgate.netnih.gov Approximately 40% of the administered acitretin dose was found to be excreted in the bile in this form. researchgate.netnih.gov This highlights the importance of biliary excretion in the clearance of acitretin and its glucuronidated metabolite in this species. researchgate.netnih.gov

In addition to biliary excretion, renal elimination also plays a role in the disposition of acitretin metabolites. Acitretin's metabolites, including its conjugates, are excreted in both feces (via bile) and urine. nih.govactasdermo.org The relative contribution of each pathway can vary. In general, conjugated metabolites like glucuronides are sufficiently polar to be excreted by the kidneys. nih.gov

Comparative Metabolism and Disposition Across Species

The metabolism and disposition of drugs can vary significantly between different animal species. Understanding these differences is crucial for extrapolating preclinical data to humans.

Inter-Species Differences in Glucuronidation Rates and Metabolite Profiles

Significant inter-species differences have been observed in the glucuronidation of various compounds, including retinoids. researchgate.netnih.gov For instance, studies on resveratrol glucuronidation have shown species-dependent differences in the enzyme kinetics and the ratio of different glucuronide conjugates formed in humans, dogs, mice, and rats. nih.gov

In the context of retinoids, species such as rats and mice have been shown to rapidly eliminate certain retinoids through detoxification to the beta-glucuronide form. researchgate.net This efficient glucuronidation and subsequent elimination contribute to their relative insensitivity to the teratogenic effects of some retinoids compared to species with slower elimination and lower glucuronidation rates, such as primates. researchgate.net The expression and activity of esterases, which can hydrolyze ester-containing compounds, also show significant variation among species, with rodent blood generally exhibiting much higher activity than non-rodent blood. sci-hub.se These differences in metabolic enzyme activity can lead to different metabolite profiles and pharmacokinetic parameters across species.

Influence of Genetic Polymorphisms on Conjugate Disposition in Preclinical Models

Genetic polymorphisms in drug-metabolizing enzymes and transporters can significantly influence the pharmacokinetics and disposition of drugs and their metabolites. While specific studies on the influence of genetic polymorphisms on this compound disposition in preclinical models are not extensively detailed in the provided search results, the principle is well-established for other drugs.

For example, genetic variations in UDP-glucuronosyltransferase (UGT) enzymes have been shown to impact the metabolism of various drugs. nih.gov Polymorphisms in genes such as UGT1A9 and UGT2B7 can alter the rate of glucuronidation, leading to inter-individual variability in drug clearance and exposure. nih.gov Animal models, particularly murine genetic models, are valuable tools for studying the impact of such genetic factors on drug response and disposition. tandfonline.com These models allow for the investigation of how specific genetic variations can affect metabolic pathways and ultimately influence the pharmacokinetic profile of a drug and its conjugates. The development of mice with specific gene knockouts or humanized genes for drug-metabolizing enzymes provides a powerful platform for dissecting the role of genetic polymorphisms in drug disposition. nih.gov

Interconversion Dynamics with Related Retinoids in Biological Systems

The interconversion dynamics of this compound with other retinoids are primarily governed by the metabolic pathways of its parent compound, acitretin, and the subsequent processes of enterohepatic circulation. Once formed, this compound is not a terminal metabolite but can be subject to in vivo hydrolysis, leading to the release of the parent compound, acitretin, which can then re-enter systemic circulation and undergo further metabolic conversions.

The primary metabolic transformation of acitretin is its isomerization to 13-cis-acitretin (isoacitretin). nih.gov Both acitretin and 13-cis-acitretin can then be conjugated with glucuronic acid to form their respective glucuronide metabolites. nih.gov This conjugation is a Phase II metabolic reaction that increases the water solubility of the compounds, facilitating their excretion. wikipedia.org

A crucial aspect of the interconversion dynamics is the process of enterohepatic circulation. unil.chresearchgate.net this compound is actively secreted into the bile. unil.ch For instance, in studies with Sprague-Dawley rats, a significant portion of acitretin is eliminated via this pathway. It has been demonstrated that approximately 40% of an administered acitretin dose is excreted into the bile in the form of its beta-glucuronide conjugate. researchgate.net

Once in the intestinal lumen, this compound can be hydrolyzed by β-glucuronidase enzymes, which are present in the gut microbiota. nih.govtoxmsdt.com This deconjugation process releases the parent compound, acitretin, which can then be reabsorbed from the intestine back into the portal circulation and subsequently to the liver. unil.ch This cycle of biliary excretion and intestinal reabsorption, known as enterohepatic circulation, can prolong the half-life of acitretin in the body. unil.ch

The reabsorbed acitretin can then again undergo isomerization to 13-cis-acitretin or be re-conjugated to this compound. nih.gov The interconversion between acitretin and 13-cis-acitretin has been observed in various tissues in preclinical models. In rats injected with acitretin, 13-cis-acitretin was detected in all examined tissues. nih.gov

The table below summarizes the key retinoids involved in the interconversion dynamics related to this compound.

Table 1: Key Retinoids in the Interconversion Dynamics

| Compound Name | Role in Interconversion |

|---|---|

| Acitretin | Parent compound for glucuronidation and product of glucuronide hydrolysis. |

| 13-cis-Acitretin (Isoacitretin) | Isomeric metabolite of acitretin, can also undergo glucuronidation. |

The following table outlines the disposition of acitretin and its glucuronide conjugate in a preclinical model.

Table 2: Biliary Excretion of Acitretin and its Metabolite in Sprague-Dawley Rats

| Compound | Percentage of Dose Excreted in Bile |

|---|---|

| This compound | ~40% |

| Unconjugated Acitretin | ~0.5% |

Data from a study in Sprague-Dawley rats. researchgate.net

The dynamic interplay between glucuronidation, biliary excretion, and enzymatic deconjugation in the intestine underscores the complex in vivo disposition of this compound and its role as a reservoir for the parent retinoid, acitretin.

Compound Name Table

| Compound Name |

|---|

| Acitretin |

| This compound |

| 13-cis-Acitretin |

| Etretinate |

| Isoacitretin |

| Retinoic acid |

Research Applications and Future Directions for Acitretin O-beta-d-glucuronide

Elucidation of Retinoid Homeostasis and Metabolic Networks

The study of Acitretin O-beta-D-glucuronide is crucial for a comprehensive understanding of retinoid homeostasis. Retinoids, which include both natural and synthetic compounds related to vitamin A, are essential for numerous physiological processes such as cell growth, differentiation, and immune function. nih.gov The metabolism of these compounds is complex, involving multiple enzymatic steps, including oxidation and glucuronidation, to regulate their cellular levels and activities. amegroups.org

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major pathway for the detoxification and elimination of retinoids. iarc.frmdpi.com Acitretin is metabolized into its O-beta-D-glucuronide, which is then primarily excreted in the bile. nih.govresearchgate.net Investigating the formation, transport, and excretion of this compound provides valuable insights into the broader metabolic network of retinoids. This includes understanding how the body handles synthetic retinoids and how this process might interact with the metabolism of endogenous retinoids like all-trans-retinoic acid (ATRA). amegroups.org

Disturbances in retinoid homeostasis have been linked to various pathological conditions. Therefore, a detailed characterization of the metabolic fate of acitretin, including its glucuronidation, is essential for assessing its long-term effects and potential interactions with other drugs or endogenous compounds.

Utility as a Reference Standard in Bioanalytical Chemistry and Metabolomics

This compound serves as an indispensable reference standard in bioanalytical chemistry and metabolomics. biosynth.com Accurate quantification of acitretin and its metabolites in biological samples is vital for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. vulcanchem.com The availability of pure this compound allows for the development and validation of robust analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), to precisely measure its concentration in plasma, urine, and tissues. science.govsci-hub.se

Table 1: Applications of this compound in Bioanalysis

| Application | Description |

|---|---|

| Pharmacokinetic Studies | Enables the precise tracking of acitretin's absorption, distribution, metabolism, and excretion. vulcanchem.com |

| Therapeutic Drug Monitoring | Facilitates the optimization of acitretin dosage and assessment of patient compliance. vulcanchem.com |

| Metabolomics Research | Serves as a standard to investigate the broader metabolic effects of acitretin therapy. nih.govscispace.com |

| Toxicology Studies | Aids in assessing the long-term safety and potential for drug-drug interactions. vulcanchem.com |

Development of Advanced In Vitro and In Vivo Research Models

To further investigate the biological roles of this compound, the development of sophisticated in vitro and in vivo research models is essential. In vitro models, such as cell-based assays using human liver microsomes or specific cell lines (e.g., Caco-2, HepG2), are valuable for studying the enzymatic kinetics of glucuronidation and the cellular transport of the conjugate. iarc.frnih.govbrieflands.com These models can help identify the specific UGT isoforms responsible for its formation and the transporters involved in its efflux from cells.

Structural Modification and Synthesis of Novel Glucuronidated Retinoids for Structure-Activity Relationship Studies

The synthesis of this compound and other novel glucuronidated retinoids opens up possibilities for structure-activity relationship (SAR) studies. researchgate.netwhiterose.ac.uk By systematically modifying the structure of the retinoid or the glucuronide moiety, researchers can investigate how these changes affect the compound's biological activity, metabolic stability, and pharmacokinetic properties. mdpi.comnih.gov

For example, altering the linker between the retinoid and the glucuronic acid or modifying the retinoid's polyene chain could influence its interaction with retinoid receptors or other cellular targets. mdpi.com These studies are not only fundamental to understanding the molecular basis of retinoid action but can also guide the design of new retinoid-based drugs with improved efficacy and safety profiles. researchgate.net The synthesis of these compounds also provides the necessary tools for further biological and pharmacological evaluation.

Investigative Research into the Biological Contributions of Conjugated Retinoids to Cellular Physiology

While glucuronidation is often viewed as a detoxification pathway, there is growing evidence that some glucuronide metabolites can possess biological activity or can be converted back to their active parent compounds. nih.gov Research into the biological contributions of conjugated retinoids, including this compound, to cellular physiology is an emerging area of interest. amegroups.org

It is important to investigate whether this compound can interact with retinoid receptors (RARs and RXRs) or other nuclear receptors, thereby influencing gene expression. nih.govmdpi.com Furthermore, exploring its potential effects on cellular processes such as proliferation, differentiation, and apoptosis in various cell types could reveal novel biological functions. amegroups.org Some studies have suggested that retinoyl-β-glucuronide, a related compound, may have biological effects with less toxicity than its parent retinoid, all-trans-retinoic acid. researchgate.net This raises the intriguing possibility that this compound may also have a unique biological role, distinct from that of acitretin itself.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| Acitretin |

| This compound |

| Acitretin-d3 O-beta-D-glucuronide |

| all-trans-retinoic acid (ATRA) |

Q & A

Q. Q. How can in silico modeling predict this compound’s interaction potential with other drugs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。